molecular formula C10H14O3 B14714532 4-Ethyl-2,5-dimethoxyphenol CAS No. 20844-87-5

4-Ethyl-2,5-dimethoxyphenol

Cat. No.: B14714532
CAS No.: 20844-87-5
M. Wt: 182.22 g/mol
InChI Key: ZXKRGUJLMMRNCO-UHFFFAOYSA-N
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Description

Contextualization within the Phenolic Compound Class

Phenolic compounds are a broad category of chemical entities defined by the presence of a hydroxyl (-OH) group directly attached to an aromatic hydrocarbon ring. numberanalytics.comwikipedia.org This fundamental structure gives rise to a wide array of molecules with diverse properties and functions. numberanalytics.com Phenolic compounds can be categorized into simple phenols and polyphenols based on the number of phenol (B47542) units in the molecule. wikipedia.orgchemistnotes.com They are further classified based on their chemical structure into subclasses such as phenolic acids, flavonoids, tannins, coumarins, lignans, and stilbenes. chemistnotes.comresearchgate.net

4-Ethyl-2,5-dimethoxyphenol falls under the subclass of simple phenols, more specifically, it is a substituted phenol. These are phenolic compounds that have additional functional groups attached to the benzene (B151609) ring. wisdomlib.org In the case of this compound, these substituents are an ethyl group and two methoxy (B1213986) groups.

Overview of Structural Features and Molecular Architecture

The molecular structure of this compound consists of a central benzene ring. A hydroxyl group (-OH) is attached to the first carbon of the ring, defining it as a phenol. An ethyl group (-CH2CH3) is bonded at the fourth carbon position, and two methoxy groups (-OCH3) are located at the second and fifth positions. This specific arrangement of substituents dictates the molecule's chemical reactivity and physical properties.

The presence of the hydroxyl group makes the compound acidic, a characteristic feature of phenols. wikipedia.org The methoxy and ethyl groups, being electron-donating, influence the electron density of the aromatic ring, which in turn affects its reactivity in various chemical reactions. wikipedia.org

Historical Development and Emerging Research Areas of Substituted Phenols

The study of phenols dates back to the late 18th century when they were first isolated in crude form. nih.gov Pure phenol was isolated in 1834, and its structure was determined in 1842. nih.gov The development of substituted phenols followed, driven by the need for compounds with specific properties for various applications, including as antiseptics and disinfectants. nih.gov

Historically, research on substituted phenols has been significant in the field of organic synthesis, where they serve as crucial starting materials for creating more complex molecules. wisdomlib.org For instance, they are integral to the synthesis of benzopyran derivatives. wisdomlib.org

Contemporary research continues to explore the synthesis and application of highly substituted phenols. oregonstate.edu Modern synthetic strategies aim to overcome the limitations of traditional methods, such as Friedel-Crafts alkylations, which can lead to multiple products with limited regioselectivity. oregonstate.edu Newer methods allow for the programmable substitution at any position on the phenolic ring, enabling the creation of phenols with precisely controlled substitution patterns. oregonstate.edu

Emerging research areas for substituted phenols include their use in metabolic engineering of lignins and flavonoids, and in the development of new pharmaceuticals. nih.gov Global approaches like transcript and metabolite profiling are being used to understand the complex regulatory networks involved in the synthesis of these compounds in plants. nih.gov

Significance of this compound in Specialized Scientific Disciplines

While not as widely studied as some other phenolic compounds, this compound and its close structural relatives have found importance in specific areas of scientific research.

In the field of medicinal chemistry , substituted phenols are recognized for their potential biological activities. researchgate.net For example, the structurally related compound 2,5-Dimethoxy-4-ethylamphetamine (DOET), which shares the 2,5-dimethoxy-4-ethyl substitution pattern on a phenethylamine (B48288) backbone, was investigated for its potential as a "psychic energizer". wikipedia.org Although DOET is a different class of compound, the shared substitution pattern highlights the interest in the biological effects of molecules with this specific arrangement.

In materials science , phenolic compounds are foundational to the production of polymers like phenolic resins. oregonstate.edu The properties of these polymers are heavily influenced by the substitution on the phenolic ring. oregonstate.edu While specific research on this compound in this area is not prominent, the principles of how substituents affect polymerization are well-established.

In the realm of analytical and separation chemistry , methods have been developed for the purification of related compounds like 4-ethyl-2-methoxyphenol (B121337). nih.govacs.org These methods often exploit the ability of phenolic compounds to form complexes with metal ions, allowing for their separation from complex mixtures. nih.govacs.org For instance, a method utilizing the reaction between 4-ethyl-2-methoxyphenol and calcium ions has been shown to achieve high purity separation. nih.govacs.org Such techniques could potentially be adapted for the purification of this compound.

Furthermore, in entomology and chemical ecology , the related compound 4-ethyl-2-methoxyphenol has been identified as a host-related volatile that is attractive to certain insects, such as the pineapple beetle. researchgate.net This suggests a potential role for such compounds in pest management strategies.

Chemical Compound Information

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

20844-87-5

Molecular Formula

C10H14O3

Molecular Weight

182.22 g/mol

IUPAC Name

4-ethyl-2,5-dimethoxyphenol

InChI

InChI=1S/C10H14O3/c1-4-7-5-10(13-3)8(11)6-9(7)12-2/h5-6,11H,4H2,1-3H3

InChI Key

ZXKRGUJLMMRNCO-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C=C1OC)O)OC

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 4 Ethyl 2,5 Dimethoxyphenol

Established and Emerging Synthetic Routes to 4-Ethyl-2,5-dimethoxyphenol

The synthesis of this compound can be approached through several strategic pathways, leveraging classical organic reactions and modern synthetic innovations. These routes primarily involve the construction of the substituted benzene (B151609) ring by introducing the ethyl group onto a pre-existing phenolic precursor.

Direct Alkylation Strategies for Phenolic Compounds

Direct alkylation of a phenolic precursor, such as 2,5-dimethoxyphenol (B92355), represents the most straightforward approach to forming this compound. The Friedel-Crafts alkylation is a classic and powerful method for forming carbon-carbon bonds on aromatic rings. nih.govnih.gov In a typical procedure, an alkylating agent like ethyl halide is reacted with the aromatic ring in the presence of a Lewis acid catalyst.

A well-documented analogy is the Friedel-Crafts alkylation of 1,4-dimethoxybenzene (B90301) with tert-butyl alcohol in the presence of a strong acid like sulfuric acid, which yields 1,4-di-t-butyl-2,5-dimethoxybenzene. mnstate.edunih.govrsc.org By extension, reacting 2,5-dimethoxyphenol with an ethylating agent such as ethanol (B145695) or ethyl bromide under acidic conditions could yield the target compound. The hydroxyl and methoxy (B1213986) groups on the ring are activating and direct incoming electrophiles to the ortho and para positions. In the case of 2,5-dimethoxyphenol, the position para to the hydroxyl group (C4) is sterically accessible and electronically activated for substitution.

However, traditional Friedel-Crafts alkylations can suffer from drawbacks like polyalkylation and the use of stoichiometric, moisture-sensitive Lewis acids. Modern approaches seek to overcome these limitations. For instance, dual catalytic systems using palladium on carbon (Pd/C) and a Lewis acid like scandium triflate (Sc(OTf)₃) have been developed for the regioselective ortho-alkylation of phenols with alcohols. acs.org While this specific system favors ortho-alkylation, it highlights the trend towards more controlled, catalytic methods. Achieving selective para-alkylation often remains a challenge that requires careful tuning of catalysts and reaction conditions.

Table 1: Comparison of Direct Alkylation Strategies

Method Alkylating Agent Catalyst Advantages Disadvantages
Classical Friedel-Crafts Ethyl Halide/Alcohol Strong Lewis Acid (e.g., AlCl₃, H₂SO₄) Well-established, powerful C-C bond formation. nih.gov Often requires stoichiometric catalyst, risk of polyalkylation, catalyst sensitivity. nih.gov

| Modern Catalytic Alkylation | Alcohols | Dual Catalyst Systems (e.g., Pd/C, Sc(OTf)₃) | Catalytic amounts, potential for high regioselectivity, milder conditions. acs.org | Selectivity for the desired isomer (para vs. ortho) can be challenging to control. acs.org |

Functionalization of Precursor Molecules (e.g., 2,5-Dimethoxyphenol)

This strategy involves modifying a precursor molecule, 2,5-dimethoxyphenol, through a sequence of reactions to introduce the ethyl group at the C4 position. This can offer greater control over regiochemistry compared to direct alkylation.

One plausible route begins with the Vilsmeier-Haack or Gattermann formylation of 2,5-dimethoxyphenol to introduce an aldehyde group at the C4 position, yielding 2-hydroxy-4,5-dimethoxybenzaldehyde. This intermediate can then undergo a Wittig reaction with a methyl-ylide (Ph₃P=CH₂) to form a vinyl group, followed by catalytic hydrogenation (e.g., H₂/Pd-C) to reduce the vinyl group to the desired ethyl group.

Alternatively, a Claisen condensation approach can be envisioned. The synthesis of (E)-4-(2,5-dimethoxyphenyl)but-3-en-2-one is achieved by reacting 2,5-dimethoxybenzaldehyde (B135726) with acetone (B3395972) under basic conditions. prepchem.com This butenone derivative possesses a four-carbon side chain at the desired position. A subsequent series of reduction steps, such as a Wolff-Kishner or Clemmensen reduction, could potentially reduce the ketone and the alkene to furnish the ethyl group, thereby forming this compound.

Multi-step Reaction Sequences for Target Compound Formation

Complex, multi-step sequences allow for the precise construction of the target molecule from simple starting materials, often providing access to analogues with diverse functionalities. A relevant example is detailed in a patent for the synthesis of a sulfur-containing analogue, 2,5-dimethoxy-4-ethyl phenethyl amine sulfide (B99878) hydrochloride. google.com

This synthetic sequence begins with 2,5-dimethoxybenzenesulfonyl chloride. The key steps relevant to the formation of the 4-ethyl substituted core are:

Reduction: The sulfonyl chloride is reduced to 2,5-dimethoxythiophenol (B132890) using a reducing agent like zinc powder.

Alkylation: The resulting thiophenol is then condensed with ethyl bromide under basic conditions to introduce the ethyl group, forming 2,5-dimethoxyphenethyl sulfide. google.com

Although the final target in the patent is different, this sequence demonstrates a reliable method for introducing an ethyl group onto the 4-position of a 2,5-dimethoxybenzene derivative through a thiophenol intermediate. Similar logic can be applied in other multi-step syntheses where an intermediate functional group at C4 is used as a handle for introducing the ethyl substituent. youtube.comrsc.org

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles aim to reduce waste, minimize energy consumption, and use less toxic reagents. These concepts can be applied to the synthesis of this compound.

One key area is the use of safer alkylating agents and catalysts. For instance, dimethyl carbonate, a non-toxic reagent, is used as a green methylating agent in the synthesis of 2,6-dimethoxyphenol (B48157) in a microreactor, replacing the highly toxic dimethyl sulfate. google.com A similar strategy could be developed using diethyl carbonate for ethylation. The use of microreactors also offers better temperature control, safety, and potential for continuous production. google.com

The use of biocatalysts represents another green avenue. Laccase enzymes have been used for the enzymatic modification and dimerization of related compounds like 2,6-dimethoxyphenol. researchgate.net It is conceivable that enzymatic pathways could be engineered for the selective alkylation of phenolic compounds.

Furthermore, replacing traditional organic solvents with water is a primary goal of green chemistry. mdpi.com Developing synthetic steps that can be performed in aqueous media would significantly improve the environmental profile of the synthesis. The dual-catalysis system for phenol (B47542) alkylation mentioned earlier also incorporates green principles through the potential for catalyst recycling. acs.org

Chemical Reactivity and Reaction Mechanism Studies

The chemical reactivity of this compound is dominated by its hydroquinone (B1673460) diether structure and the phenolic hydroxyl group. These features make it particularly susceptible to oxidation.

Oxidation Pathways and Electrochemical Behavior of Phenolic Moieties

The hydroquinone core of this compound is readily oxidized. The electrochemical behavior of this class of compounds has been studied extensively. Cyclic voltammetry studies on 2,5-dimethoxyamphetamine (B1679032) and its 4-substituted derivatives (including the 4-ethyl analogue) in aqueous media show a single, well-defined oxidation peak. uchile.cl This oxidation is attributed to the removal of an electron from the electron-rich aromatic ring to form a radical cation, which is stabilized by the two methoxy groups. uchile.cl The oxidation potential is influenced by the nature of the substituent at the C4 position.

The general electrochemical oxidation of hydroquinones and their derivatives proceeds via a two-electron, two-proton process to form the corresponding 1,4-benzoquinone. rsc.orgscispace.com For this compound, oxidation would yield 2-ethyl-5-methoxy-1,4-benzoquinone, with the loss of one methyl group from the methoxy ether. This oxidative demethylation is a known reaction for hydroquinone ethers. researchgate.net

Table 2: Electrochemical Data for 4-Substituted 2,5-Dimethoxyamphetamine Derivatives

C4 Substituent Oxidation Peak Potential (Ep vs. Ag/AgCl)
H +0.78 V
CH₃ +0.73 V
C₂H₅ +0.74 V
Br +0.80 V
I +0.77 V

(Data adapted from a study on 2,5-DMA derivatives, which are structurally analogous to the target compound.) uchile.cl

Studies using various electrode materials have shown that the electrochemical response of hydroquinones can be improved using chemically modified electrodes, which can enhance catalytic activity and lower the oxidation potential. rsc.org Unlike 1,2-dihydroxybenzenes (catechols), which are prone to electropolymerization and electrode fouling, 1,4-dihydroxybenzene derivatives like the target compound generally exhibit more stable and reversible electrochemical behavior. mdpi.commarquette.edu

Chemical oxidation can also be employed. Autoxidation of the related 4-methoxy-2,5-di-t-butylphenol yields a mixture of products including 2,5-di-t-butyl-1,4-benzoquinone and its epoxide derivatives, indicating that the quinone is a key intermediate in the oxidation pathway. rsc.org

Mechanistic Investigations of Substitution Reactions

The reactivity of the this compound ring system in substitution reactions is governed by the electronic and steric effects of its three substituents: the hydroxyl (-OH), two methoxy (-OCH₃) groups, and the ethyl (-CH₂CH₃) group. These reactions are primarily categorized as electrophilic aromatic substitution (EAS), with the potential for nucleophilic aromatic substitution (SNAr) under specific conditions.

Electrophilic Aromatic Substitution (EAS):

The benzene ring of this compound is highly activated towards electrophilic attack. This is due to the powerful electron-donating nature of the hydroxyl and methoxy groups via resonance (+R effect), and the weaker electron-donating inductive effect (+I effect) of the ethyl group. learncbse.in The general mechanism for EAS proceeds in two steps:

Formation of the Sigma Complex: An electrophile (E⁺) attacks the electron-rich π system of the aromatic ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. byjus.commasterorganicchemistry.com

Deprotonation: A base removes a proton from the sp³-hybridized carbon bearing the electrophile, restoring the aromaticity of the ring. byjus.commasterorganicchemistry.com

The directing effect of the substituents determines the position of the incoming electrophile. The hydroxyl, methoxy, and ethyl groups are all classified as ortho, para-directors. unizin.orgpressbooks.pub This means they direct incoming electrophiles to the positions adjacent (ortho) and opposite (para) to themselves.

In this compound, the positions are numbered as follows: C1 (hydroxyl), C2 (methoxy), C3 (hydrogen), C4 (ethyl), C5 (methoxy), C6 (hydrogen).

The C1-hydroxyl and C2-methoxy groups direct towards C3 and C6 (ortho) and C5 and C4 (para), respectively.

The C4-ethyl group directs towards C3 and C5 (ortho) and C1 (para).

The C5-methoxy group directs towards C4 and C6 (ortho) and C2 (para).

Considering the combined influence of these groups, the available positions for substitution are C3 and C6. The strong activating and directing effects of the hydroxyl and methoxy groups make these positions highly nucleophilic. libretexts.org The directing effects are summarized in the table below.

Substituent GroupPositionType of EffectActivating/DeactivatingDirecting Influence
Hydroxyl (-OH)C1+R >> -IStrongly Activatingortho, para
Methoxy (-OCH₃)C2, C5+R > -IStrongly Activatingortho, para
Ethyl (-CH₂CH₃)C4+IWeakly Activatingortho, para

The resonance structures of the sigma complex show that the positive charge is delocalized onto the carbons bearing the electron-donating groups, which provides significant stabilization. For instance, attack at the C3 or C6 positions allows for resonance forms where the positive charge is stabilized by the lone pairs of the adjacent oxygen atoms of the hydroxyl and methoxy groups. youtube.com This overwhelming stabilization makes substitution at positions 3 and 6 the most favorable outcomes.

Nucleophilic Aromatic Substitution (SNAr):

Nucleophilic aromatic substitution is generally unfavorable for electron-rich aromatic rings like this compound. masterorganicchemistry.com This reaction mechanism requires the presence of a good leaving group (like a halide) and strong electron-withdrawing groups (such as nitro groups) positioned ortho or para to the leaving group. wikipedia.orglibretexts.org These electron-withdrawing groups are necessary to decrease the electron density of the ring, making it susceptible to attack by a nucleophile, and to stabilize the resulting negatively charged intermediate, known as a Meisenheimer complex. youtube.com

Since this compound contains only electron-donating groups, it is not primed for a standard SNAr reaction. For such a reaction to occur, the phenol would first need to be derivatized to introduce the necessary activating (electron-withdrawing) groups and a suitable leaving group.

Derivatization Strategies and Analogue Synthesis for Structure-Property Correlation

The 2,5-dimethoxyphenyl scaffold is a core component in various biologically active molecules. Derivatization of this structure, particularly at the 4-position, is a common strategy to explore structure-activity relationships (SAR). By synthesizing a series of analogues with varied substituents, researchers can correlate changes in molecular structure with changes in biological properties, such as receptor binding affinity and functional activity. frontiersin.org

For compounds related to this compound, such as 4-substituted-2,5-dimethoxyphenethylamines and amphetamines, several synthetic strategies are employed to create diverse libraries of analogues. frontiersin.orgresearchgate.net A key objective is often to understand how the size, lipophilicity, and electronic nature of the substituent at the 4-position influence interaction with biological targets like serotonin (B10506) receptors. nih.gov

Key Derivatization Strategies:

Varying the 4-Position Alkyl Chain: A straightforward strategy involves synthesizing a homologous series of compounds where the ethyl group is replaced by other alkyl groups (e.g., methyl, propyl, butyl). This allows for a systematic investigation of how chain length and lipophilicity affect activity. nih.gov

Introduction of Aryl Groups: Palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction, are powerful tools for introducing aryl or heteroaryl moieties at the 4-position. This is typically achieved by first installing a halide (e.g., iodine or bromine) at the 4-position, which can then be coupled with a variety of arylboronic acids. researchgate.net

Synthesis of Thioalkyl Analogues: Analogues containing thioethers at the 4-position (e.g., -SMe, -SEt) are synthesized to explore the effects of replacing a methylene (B1212753) group with a sulfur atom, which alters the size, angle, and electronic properties of the substituent. researchgate.net

Structure-Property Correlation Findings:

Studies on classes of compounds like the 2,5-dimethoxyphenethylamines (2C series) and their amphetamine counterparts (DO series) provide valuable insights that can be extrapolated to derivatives of this compound. Research has shown a clear correlation between the properties of the 4-substituent and the resulting pharmacological profile. frontiersin.orgnih.gov

The following table summarizes representative findings from SAR studies on 4-substituted 2,5-dimethoxy-based compounds, illustrating the correlation between the 4-substituent and serotonin 5-HT₂A receptor affinity.

Base Structure4-SubstituentReceptor Affinity (Ki, nM) at 5-HT₂AKey ObservationReference
2,5-Dimethoxyphenethylamine-H830Baseline affinity frontiersin.org
2,5-Dimethoxyphenethylamine-CH₃400Increased affinity with small alkyl group frontiersin.org
2,5-Dimethoxyphenethylamine-CH₂CH₃330Further increase in affinity frontiersin.org
2,5-Dimethoxyphenethylamine-I68Halogen substitution significantly increases affinity frontiersin.org
2,5-Dimethoxyphenethylamine-n-C₄H₉ (n-butyl)33Increased lipophilicity correlates with higher affinity researchgate.net
2,5-Dimethoxyphenethylamine-C₆H₅ (phenyl)33Bulky aryl group is well-tolerated and enhances affinity researchgate.net

These studies generally conclude that increasing the size and lipophilicity of the 4-substituent on the 2,5-dimethoxyphenyl ring tends to increase binding affinity at 5-HT₂A and 5-HT₂C receptors. frontiersin.orgnih.gov However, this trend does not always translate directly to functional activity (i.e., whether the compound acts as an agonist or antagonist), highlighting the complexity of drug-receptor interactions. nih.gov The synthesis and evaluation of these analogues are crucial for developing compounds with desired selectivity and functional profiles. nih.gov

Advanced Spectroscopic and Analytical Characterization of 4 Ethyl 2,5 Dimethoxyphenol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, both proton (¹H) and carbon-13 (¹³C) NMR provide invaluable information about the chemical environment of each atom, enabling a detailed structural map of 4-Ethyl-2,5-dimethoxyphenol.

Proton Nuclear Magnetic Resonance (¹H NMR)

Proton NMR spectroscopy of this compound reveals distinct signals corresponding to the different types of protons present in the molecule. The chemical shifts, splitting patterns (multiplicity), and integration of these signals allow for the assignment of each proton to its specific location.

Key Research Findings:

The aromatic protons on the benzene (B151609) ring typically appear as distinct signals in the downfield region of the spectrum.

The protons of the two methoxy (B1213986) groups (-OCH₃) will each produce a singlet, though their chemical shifts may differ slightly depending on their electronic environment.

The ethyl group (-CH₂CH₃) will exhibit a characteristic quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons due to spin-spin coupling with their respective neighbors.

The hydroxyl (-OH) proton often appears as a broad singlet, and its chemical shift can be variable depending on the solvent and concentration.

¹H NMR Data Table for this compound (Predicted)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
Predicted data would be presented here based on experimental findings.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

Carbon-13 NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of this compound. Each unique carbon atom in the molecule produces a distinct signal in the spectrum.

Key Research Findings:

The carbon atoms of the benzene ring will resonate in the downfield region, typically between 110 and 160 ppm. The carbons attached to the oxygen atoms (C-O) will be the most downfield.

The carbons of the methoxy groups will appear as sharp signals in the mid-field region.

The carbons of the ethyl group will be found in the upfield region of the spectrum.

A study on the related compound 4-ethylphenol (B45693) showed carbon signals at various ppm values, which can be used as a reference point for predicting the shifts in this compound. hmdb.cachemicalbook.com

¹³C NMR Data Table for this compound (Predicted)

Chemical Shift (ppm)Assignment
Predicted data would be presented here based on experimental findings.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Key Research Findings:

IR Spectroscopy: The IR spectrum of this compound is expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the phenolic hydroxyl group. Characteristic C-H stretching vibrations for the aromatic ring and the ethyl group will appear around 2850-3100 cm⁻¹. Strong absorptions corresponding to the C-O stretching of the methoxy groups and the phenol (B47542) are also expected. In a study of a related compound, 4-ethyl-2-methoxyphenol (B121337), new absorption bands were observed at 930 and 985 cm⁻¹. nih.gov

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The aromatic ring vibrations are often strong in the Raman spectrum. While specific Raman data for this compound is not readily available, studies on similar molecules like 2,5-Dimethylphenol can provide insights into the expected vibrational modes. chemicalbook.com

IR Absorption Data Table for this compound (Predicted)

Wavenumber (cm⁻¹)IntensityAssignment
Predicted data based on functional groups would be presented here.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption Characteristics

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This technique provides information about the electronic transitions within a molecule, particularly those involving conjugated π systems like the benzene ring in this compound.

Key Research Findings:

The UV-Vis spectrum of this compound is expected to exhibit absorption bands characteristic of a substituted benzene ring.

The presence of the hydroxyl and methoxy groups as auxochromes will cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted benzene.

Studies on similar phenolic compounds show absorption maxima that can be influenced by solvent polarity and pH. rsc.org For instance, a study on acetophenone (B1666503) and related compounds provides a basis for understanding the electronic transitions in aromatic carbonyls, which can be analogous to the phenolic systems. science-softcon.de

UV-Vis Absorption Data Table for this compound (Predicted)

λmax (nm)Molar Absorptivity (ε)Solvent
Predicted data would be presented here.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecular ion.

Key Research Findings:

The electron ionization (EI) mass spectrum of this compound will show a molecular ion peak (M⁺) corresponding to its molecular weight.

Common fragmentation pathways for phenols and ethers will be observed. This includes the loss of a methyl group (M-15) from a methoxy group, and the loss of an ethyl group (M-29).

The fragmentation of related compounds like ethyl p-methoxycinnamate shows characteristic fragments that can help in interpreting the mass spectrum of this compound. researchgate.net Gas chromatography-mass spectrometry (GC-MS) is a common method for analyzing such compounds and their metabolites. nih.gov

Mass Spectrometry Fragmentation Data for this compound (Predicted)

m/zRelative IntensityProposed Fragment
Predicted data would be presented here.

Chromatographic Separation Techniques for Purity Assessment and Isolation

Chromatographic techniques are essential for separating the components of a mixture and for assessing the purity of a compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly used methods for the analysis of phenolic compounds like this compound.

Key Research Findings:

GC: Gas chromatography is well-suited for the analysis of volatile phenolic compounds. The purity of this compound can be determined by the presence of a single major peak in the chromatogram. GC coupled with a flame ionization detector (FID) or a mass spectrometer (MS) can be used for quantitative analysis and identification. nih.gov Methods for analyzing related compounds like 4-ethylguaiacol and 4-ethylphenol in various matrices have been developed using GC. researchgate.net

HPLC: High-Performance Liquid Chromatography is a versatile technique that can be used for both analytical and preparative purposes. Reversed-phase HPLC with a C18 column is a common method for separating phenolic compounds. researchgate.net The purity of this compound can be assessed, and the compound can be isolated from reaction mixtures or natural extracts using preparative HPLC. The choice of mobile phase and detector (e.g., UV-Vis) is crucial for achieving good separation and detection. researchgate.net

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a key technique for the separation, identification, and quantification of this compound. Reverse-phase (RP) HPLC is commonly utilized for phenolic compounds. In this method, the compound is separated based on its hydrophobic character.

A typical HPLC analysis for a structurally similar compound, 4-Ethyl-2-methoxyphenol, uses a reverse-phase column with a simple mobile phase consisting of acetonitrile (B52724) (MeCN), water, and an acid. sielc.com The acid, often phosphoric acid, helps to ensure sharp peak shapes by suppressing the ionization of the phenolic hydroxyl group. For applications requiring compatibility with mass spectrometry (MS), phosphoric acid is typically replaced with a volatile acid like formic acid. sielc.com This liquid chromatography method is scalable and can be adapted for preparative separation to isolate impurities or for pharmacokinetic studies. sielc.com

ParameterDescriptionSource
Technique Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) sielc.com
Stationary Phase (Column) Newcrom R1 or similar reverse-phase column with low silanol (B1196071) activity sielc.com
Mobile Phase Acetonitrile (MeCN) and Water with an acid modifier sielc.com
Acid Modifier (Standard) Phosphoric Acid sielc.com
Acid Modifier (MS-Compatible) Formic Acid sielc.com
Table 1: Typical HPLC Parameters for Analysis of Related Ethyl-Methoxyphenols.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical method that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is extensively used for the identification and quantification of volatile and semi-volatile compounds like this compound. The technique is particularly valuable in the analysis of complex mixtures, such as wine, where related compounds like 4-ethylphenol and 4-ethyl-2-methoxyphenol are monitored. nih.gov

For quantitative analysis, a stable isotope dilution assay can be developed. nih.gov This involves synthesizing a deuterated version of the analyte to serve as an internal standard, leading to a rapid, sensitive, and accurate measurement. nih.gov The use of individual stable isotope derivatives is crucial for reliably quantifying different analytes within the same sample due to variations in internal standard recovery. nih.gov GC-MS analysis can be performed on the compound directly or after derivatization to improve its volatility and chromatographic behavior. foodb.ca The resulting mass spectrum provides a molecular fingerprint, characterized by specific fragmentation patterns that are used to confirm the structure of the analyte. researchgate.net

ParameterDescriptionSource
Technique Gas Chromatography-Mass Spectrometry (GC-MS) nih.gov
Ionization Mode Electron Ionization (EI) is common. researchgate.net
Detection Mode Selected Ion Monitoring (SIM) for high sensitivity and quantitative analysis. researchgate.net
Quantitative Method Stable Isotope Dilution Assay using deuterated standards for high accuracy. nih.gov
Application Identification and quantification in complex matrices; metabolic studies. nih.govresearchgate.net
Table 2: General GC-MS Analytical Parameters.

Elemental Analysis for Stoichiometric Determination

Elemental analysis is a fundamental analytical technique used to determine the mass fractions of carbon, hydrogen, and oxygen in a sample of this compound. This analysis is crucial for verifying the empirical formula of the synthesized or purified compound, ensuring it matches the theoretical stoichiometric formula, C₁₀H₁₄O₃. nist.govchemeo.com The experimentally determined percentages of each element must align closely with the calculated theoretical values to confirm the compound's elemental composition and purity.

The theoretical composition is calculated from the compound's molecular formula (C₁₀H₁₄O₃) and the atomic weights of its constituent elements.

ElementSymbolAtomic Weight (g/mol)Number of AtomsTheoretical Percentage (%)
CarbonC12.0111065.91%
HydrogenH1.008147.74%
OxygenO15.999326.35%
Total Molecular Weight 182.22 g/mol 100.00%
Table 3: Theoretical Elemental Composition of this compound (C₁₀H₁₄O₃).

Innovative Separation and Purification Methodologies (e.g., Metal-Ion Complexation)

Innovative methods for the separation and purification of phenolic compounds are being developed to overcome the challenges posed by complex mixtures. One such promising technique is metal-ion complexation, which leverages the ability of phenols to form coordination complexes with metal ions. mdpi.comnih.govacs.org

This approach has been successfully demonstrated for the purification of 4-ethyl-2-methoxyphenol, a compound structurally related to this compound. nih.govacs.org In a notable study, calcium ions (Ca²⁺) were shown to react with 4-ethyl-2-methoxyphenol to form a complex with a specific 4:1 phenol-to-calcium ratio. nih.govacs.org This selective complexation allows for the directional extraction and separation of the target phenol from a complex mixture. The process involves forming the solid complex, separating it via filtration, and then decomposing the complex, often through heating, to release the highly purified phenol. nih.gov This method achieved a purity of 99.60% for 4-ethyl-2-methoxyphenol. nih.govacs.org

The coordination typically occurs between the metal ion and the electron-rich hydroxyl and methoxy groups of the phenol. mdpi.comnih.gov Various metal ions, including Fe(III), Cu(II), Al(III), and Zn(II), have been shown to form complexes with different polyphenols, indicating the broad applicability of this technique. mdpi.comacs.org The stability and formation of these complexes can be influenced by factors such as pH and the specific structure of the phenolic ligand. nih.gov This field, termed "metallophenolomics," offers a novel and integrated approach to studying and utilizing these interactions for advanced separation technologies. mdpi.com

AspectDescriptionSource
Principle Selective formation of coordination complexes between phenolic compounds and metal ions. nih.govacs.org
Example Metal Ion Calcium (Ca²⁺) has been shown to be effective for a related phenol. nih.govacs.org
Mechanism Ca²⁺ reacts with 4-ethyl-2-methoxyphenol to form a complex with a 4:1 phenol-to-metal ratio. nih.govacs.org
Process 1. Reaction to form the complex. 2. Filtration of the solid complex. 3. Decomposition of the complex (e.g., by heat) to recover the pure phenol. nih.gov
Achieved Purity Up to 99.60% for the target compound in a demonstrated application. nih.govacs.org
Other Potential Ions Fe(III), Cu(II), Al(III), Zn(II) are known to complex with various phenols. mdpi.comnih.gov
Table 4: Overview of Metal-Ion Complexation for Phenol Purification.

Computational Chemistry and Theoretical Modeling of 4 Ethyl 2,5 Dimethoxyphenol

Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure, molecular geometry, and other properties of molecules. researchgate.netresearchgate.net By approximating the exchange-correlation energy, DFT provides a balance between accuracy and computational cost, making it a widely used tool in quantum chemistry. For phenolic compounds like 4-Ethyl-2,5-dimethoxyphenol, DFT calculations, often using hybrid functionals such as B3LYP, can accurately predict molecular geometries and electronic properties. nih.gov

DFT calculations are highly effective in predicting spectroscopic parameters. Theoretical vibrational frequencies can be calculated from the optimized molecular geometry. These computed frequencies are instrumental in the assignment of experimental infrared (IR) and Raman spectra. For complex molecules, this theoretical backing is crucial for accurately assigning vibrational modes to specific molecular motions, such as stretching, bending, or torsional modes of the ethyl and methoxy (B1213986) functional groups.

Similarly, DFT can predict Nuclear Magnetic Resonance (NMR) chemical shifts. By calculating the isotropic magnetic shielding tensors for each nucleus (e.g., ¹H and ¹³C), theoretical chemical shifts can be determined. nih.gov These predicted values are then compared with experimental NMR data to confirm the molecular structure. For instance, in a study of dimethoxybenzene derivatives, theoretical chemical shifts were calculated using the B3LYP functional and compared to experimental values, showing good correlation and aiding in structural confirmation. nih.gov

Table 1: Representative Theoretical vs. Experimental Chemical Shifts for a Dimethoxybenzene Derivative

Atom Theoretical Chemical Shift (ppm) Experimental Chemical Shift (ppm)
H1 7.15 7.20
C1 150.2 151.0
C2 115.8 116.5
C3 112.5 113.1

Note: Data is illustrative and based on studies of similar compounds.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals (FMOs). openaccesspub.orgnih.gov The energy difference between them, the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic properties. nih.govopenaccesspub.org

A small HOMO-LUMO gap suggests high chemical reactivity and polarizability, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov The HOMO acts as an electron donor, while the LUMO is an electron acceptor. nih.gov The energies of these orbitals are used to calculate various chemical reactivity descriptors. nih.govnih.gov In studies of dimethoxybenzene derivatives, the HOMO-LUMO gap was calculated to be around 4.5 eV, indicating good thermodynamic stability. nih.gov

Table 2: Frontier Molecular Orbital Properties for a Representative Dimethoxybenzene Derivative (B3LYP/Def2-TZVP)

Parameter Energy (eV)
HOMO Energy -5.98
LUMO Energy -1.45
Energy Gap (Eg) 4.53

Note: Data is illustrative and based on studies of similar compounds. nih.gov

A Molecular Electrostatic Potential (MEP) map is a three-dimensional visualization of the electrostatic potential on the electron density surface of a molecule. wolfram.comlibretexts.orgchemrxiv.org It is an invaluable tool for identifying the electrophilic and nucleophilic sites within a molecule and predicting its intermolecular interaction patterns. nih.gov

The MEP map uses a color scale to represent different potential values. Typically:

Red: Indicates regions of most negative electrostatic potential, which are susceptible to electrophilic attack and are associated with lone pairs of electrons (e.g., on oxygen atoms).

Blue: Represents regions of most positive electrostatic potential, which are susceptible to nucleophilic attack (e.g., around hydrogen atoms, particularly the phenolic hydroxyl proton).

Green: Denotes regions of neutral or near-zero potential.

For a molecule like this compound, the MEP would show negative potential (red) around the oxygen atoms of the methoxy and hydroxyl groups, highlighting their role as hydrogen bond acceptors. nih.gov Conversely, the hydrogen of the hydroxyl group would exhibit a positive potential (blue), indicating its function as a hydrogen bond donor. nih.gov

Quantum Chemical Studies of Reactivity and Stability

Quantum chemical descriptors derived from DFT calculations provide quantitative insights into the reactivity and stability of a molecule. researchgate.net These descriptors are calculated using the energies of the HOMO and LUMO. nih.gov

Key reactivity descriptors include:

Energy Gap (Eg): Eg = E_LUMO - E_HOMO. A larger gap implies higher stability. nih.gov

Hardness (η): η = (E_LUMO - E_HOMO) / 2. Hardness measures the resistance of a molecule to charge transfer. nih.gov

Softness (S): S = 1 / η. Softness is the inverse of hardness and indicates the ease of charge transfer. nih.gov

Ionization Potential (I): I ≈ -E_HOMO. The energy required to remove an electron.

Electron Affinity (A): A ≈ -E_LUMO. The energy released when an electron is added.

Studies on dimethoxybenzene derivatives have used these parameters to demonstrate their thermodynamic stability, which is an advantageous property for various applications. nih.gov

Table 3: Calculated Chemical Reactivity Descriptors for a Representative Dimethoxybenzene Derivative

Descriptor Value (eV)
Hardness (η) 2.265
Softness (S) 0.441
Ionization Potential (I) 5.98
Electron Affinity (A) 1.45

Note: Data is illustrative and based on studies of similar compounds. nih.gov

Theoretical Evaluation of Nonlinear Optical (NLO) Properties

Molecules with extensive π-conjugated systems and significant charge asymmetry can exhibit nonlinear optical (NLO) properties, which are of interest for materials science and optoelectronics. frontiersin.orgnih.gov Computational methods, particularly DFT, are used to predict the NLO response of molecules by calculating properties like the dipole moment (μ), polarizability (α), and the first hyperpolarizability (β). researchgate.net

The first hyperpolarizability (β) is the primary determinant of a molecule's second-order NLO activity. mdpi.com For phenolic compounds, the presence of electron-donating groups (like hydroxyl and methoxy) and a π-conjugated ring system can lead to a notable NLO response. Theoretical studies investigate how substitutions on the aromatic ring affect these properties. researchgate.netmdpi.com A large value of β, often compared to a standard like urea, suggests that the molecule could be a good candidate for NLO applications. researchgate.net

Conformational Analysis and Intermolecular Interaction Studies

The biological activity and physical properties of a molecule are often dependent on its three-dimensional shape or conformation. Conformational analysis involves studying the different spatial arrangements of atoms that can be interconverted by rotation about single bonds. For this compound, this would involve analyzing the orientation of the ethyl and methoxy groups relative to the benzene (B151609) ring.

Computational methods can map the potential energy surface by systematically rotating specific dihedral angles to identify the most stable, low-energy conformers. Furthermore, studies on the crystal structure of related molecules reveal how they arrange themselves in the solid state. nih.gov Intermolecular interactions, such as hydrogen bonds and van der Waals forces, are crucial for stabilizing the crystal lattice. nih.gov In phenolic compounds, the hydroxyl group is a key player in forming hydrogen bonds, which significantly influence their packing and properties.

Solvent Effects and Solvation Thermodynamics in Theoretical Frameworks

A thorough review of available scientific literature reveals a significant gap in the computational and theoretical modeling of this compound. Specifically, there is a lack of published research focusing on the solvent effects and solvation thermodynamics of this compound within theoretical frameworks. While computational studies are a common approach to understanding the behavior of molecules in different solvent environments, such analyses have not been specifically applied to or reported for this compound.

Theoretical investigations into solvent effects typically employ computational methods like Density Functional Theory (DFT) combined with continuum solvation models, such as the Polarizable Continuum Model (PCM). These studies can provide valuable insights into how the surrounding solvent medium influences the electronic structure, stability, and reactivity of a molecule. For instance, research on other phenolic compounds, such as various 2-methoxyphenols, has demonstrated that solvent polarity can significantly impact their antioxidant mechanisms. researchgate.netnih.gov In the gas phase, mechanisms like Hydrogen Atom Transfer (HAT) may be favored, whereas in polar solvents, the Sequential Proton-Loss Electron-Transfer (SPLET) mechanism can become more prominent. researchgate.netnih.gov

Furthermore, the thermodynamics of solvation, including the Gibbs free energy, enthalpy, and entropy of solvation, are crucial parameters for understanding a compound's solubility and partitioning behavior. These thermodynamic quantities can be calculated using various theoretical models, providing a molecular-level understanding of the interactions between the solute and solvent molecules.

Despite the existence of these powerful computational tools and their application to structurally related molecules, specific data tables and detailed research findings on the solvent effects and solvation thermodynamics of this compound are not present in the current body of scientific literature. The absence of such studies means that a detailed, data-driven discussion on how different solvents modulate the properties of this compound from a theoretical standpoint cannot be provided at this time. Future computational chemistry research would be necessary to generate the specific data required for a thorough analysis in this area.

Occurrence in Natural Systems and Environmental Considerations

Identification and Distribution in Natural Products

Information regarding the natural occurrence of 4-Ethyl-2,5-dimethoxyphenol is limited in scientific literature. While its analogues are more commonly documented, specific identification of this compound in natural sources is not widespread.

The thermal decomposition of lignocellulosic biomass, a process known as pyrolysis, yields a complex mixture of organic compounds, including various phenols. While related compounds such as 4-ethyl-2-methoxyphenol (B121337) are known to be obtained from the pyrolysis oil of biomass like pinewood and bamboo, specific detection of this compound in these products is not prominently reported in available studies. The composition of pyrolysis oil is highly dependent on the biomass source and process conditions.

The presence of volatile phenolic compounds in fermented foods and beverages is often a result of microbial activity on precursor molecules. However, current research does not specifically identify this compound as a common constituent in these products.

While various dimethoxylated and ethyl-substituted phenols have been isolated from botanical and fungal sources, the specific isolation of this compound has not been detailed in the reviewed literature. Fungi, particularly brown rot fungi like Gloeophyllum trabeum, are known to produce dimethoxylated phenols, but these are typically other isomers such as 4,5-dimethoxy-1,2-benzenediol and 2,5-dimethoxy-1,4-benzenediol.

Biotransformations and Environmental Fate of this compound and Analogues

The environmental transformation and degradation of phenolic compounds are critical to understanding their ecological impact. Studies often focus on more common analogues to elucidate the metabolic pathways involved.

The enzymatic degradation of phenolic compounds is a key process in their environmental breakdown. Microorganisms have evolved specific enzymes to metabolize these aromatic structures.

Degradation of 4-Ethylphenol (B45693): A well-studied analogue, 4-ethylphenol, is degraded by the bacterium Pseudomonas putida JD1. asm.orgnih.gov The initial step is catalyzed by the flavocytochrome c enzyme, 4-ethylphenol methylenehydroxylase (4EPMH). asm.orgnih.govnih.gov This enzyme acts through dehydrogenation of the substrate to form a quinone methide intermediate, which is then hydrated to produce 1-(4'-hydroxyphenyl)ethanol. asm.orgresearchgate.net This pathway is distinct from oxygenase-catalyzed reactions as it does not require molecular oxygen. asm.org The 4EPMH from P. putida can also act on other 4-alkylphenols, such as 4-n-propylphenol and 4-n-butylphenol. asm.org

Degradation of Dimethoxyphenols: Ligninolytic enzymes, such as laccases and peroxidases produced by various microorganisms, are capable of degrading phenolic structures. nih.govnih.gov For instance, dye-decolorizing peroxidase (DyP) from Bacillus subtilis and laccases can degrade mycotoxins that have structural similarities to lignin (B12514952) monomers. nih.gov Specifically, laccase activity, which can be followed by the oxidation of 2,6-dimethoxyphenol (B48157), has been detected in a variety of microorganisms including Escherichia coli, Pseudomonas syringae, and Saccharomyces cerevisiae. nih.gov These enzymatic systems suggest potential pathways for the degradation of dimethoxylated phenols like this compound in the environment.

Table 1: Enzymes Involved in the Degradation of Phenolic Analogues

Enzyme Source Organism Substrate(s) Degradation Mechanism Reference
4-Ethylphenol Methylenehydroxylase (4EPMH) Pseudomonas putida JD1 4-Ethylphenol, 4-n-Propylphenol, p-Cresol Dehydrogenation to quinone methide, followed by hydration. asm.orgnih.govnih.gov
Laccase Pyricularia oryzae, Marinomonas mediterranea, etc. 2,6-Dimethoxyphenol Oxidation nih.gov
Dye-decolorizing Peroxidase (DyP) Bacillus subtilis SCK6 Mycotoxins with phenolic structures Peroxidation nih.gov

The study of metabolic profiles of structurally similar compounds provides insight into the potential biotransformation of this compound. The phenethylamine (B48288) analogue, 4-bromo-2,5-dimethoxyphenethylamine (B3395496) (2C-B), is particularly relevant due to its identical dimethoxyphenyl core.

Metabolism of 4-bromo-2,5-dimethoxyphenethylamine (2C-B): Studies using hepatocytes from humans, monkeys, dogs, rabbits, rats, and mice have identified several metabolic pathways for 2C-B. nih.govresearchgate.net The primary routes of metabolism are oxidative deamination and O-demethylation. nih.govresearchgate.netresearchgate.net

Oxidative Deamination: This pathway, mediated by monoamine oxidase (MAO) enzymes, leads to an aldehyde intermediate that is subsequently oxidized or reduced. nih.govresearchgate.net This produces metabolites such as 2-(4-bromo-2,5-dimethoxyphenyl)ethanol (BDMPE) and 4-bromo-2,5-dimethoxyphenylacetic acid (BDMPAA). nih.govresearchgate.net

O-Demethylation: The removal of one of the methyl groups from the methoxy (B1213986) substituents is another key transformation. This can be followed by oxidative deamination to yield hydroxylated metabolites. nih.gov

Interspecies Differences: Significant differences in metabolism have been observed between species. For example, the metabolite 4-bromo-2,5-dimethoxy-phenol (B1599776) (BDMP) was identified only after incubation with mouse hepatocytes. nih.govresearchgate.net Furthermore, 2-(4-bromo-2-hydroxy-5-methoxyphenyl)-ethanol (B-2-HMPE) was produced by human, monkey, and rabbit hepatocytes but not by those from dogs, rats, or mice. nih.govresearchgate.net

Table 2: Identified Phase I Metabolites of the Analogue 4-bromo-2,5-dimethoxyphenethylamine (2C-B) in Hepatocyte Studies

Metabolite Abbreviation Metabolic Pathway Species Detected In Reference
2-(4-bromo-2,5-dimethoxyphenyl)ethanol BDMPE Oxidative Deamination (Reduction) Human, Monkey, Dog, Rabbit, Rat, Mouse nih.govresearchgate.net
4-bromo-2,5-dimethoxyphenylacetic acid BDMPAA Oxidative Deamination (Oxidation) Human, Monkey, Dog, Rabbit, Rat, Mouse nih.govresearchgate.netresearchgate.net
4-bromo-2,5-dimethoxybenzoic acid BDMBA Oxidative Deamination Human, Monkey, Dog, Rabbit, Rat, Mouse nih.govresearchgate.net
4-bromo-2,5-dimethoxyphenol BDMP O-Demethylation & Deamination (species-specific) Mouse only nih.govresearchgate.net
2-(4-bromo-2-hydroxy-5-methoxyphenyl)ethanol B-2-HMPE O-Demethylation & Deamination Human, Monkey, Rabbit nih.govresearchgate.net
4-bromo-2-hydroxy-5-methoxyphenylacetic acid B-2-HMPAA O-Demethylation & Deamination Human, Monkey, Dog, Rabbit, Rat, Mouse researchgate.net

Compound Index

Table 3: List of Chemical Compounds Mentioned

Compound Name
1-(4'-hydroxyphenyl)ethanol
2,6-dimethoxyphenol
2-(4-bromo-2,5-dimethoxyphenyl)ethanol
2-(4-bromo-2-hydroxy-5-methoxyphenyl)ethanol
2,5-dimethoxy-1,4-benzenediol
4,5-dimethoxy-1,2-benzenediol
4-bromo-2,5-dimethoxybenzoic acid
4-bromo-2,5-dimethoxyphenethylamine
4-bromo-2,5-dimethoxyphenol
4-bromo-2,5-dimethoxyphenylacetic acid
4-bromo-2-hydroxy-5-methoxyphenylacetic acid
This compound
4-ethyl-2-methoxyphenol
4-ethylphenol
4-n-butylphenol
4-n-propylphenol
p-Cresol

Biological Activity and Mechanistic Insights Excluding Clinical Human Trials

Antioxidant and Free Radical Scavenging Capabilities (In Vitro)

Phenolic compounds are well-regarded for their antioxidant properties, a characteristic attributed to their ability to donate hydrogen atoms from their hydroxyl groups, thereby neutralizing free radicals. While direct studies on the antioxidant capacity of 4-Ethyl-2,5-dimethoxyphenol are limited, research on structurally related methoxyphenols provides valuable insights. For instance, various methoxyphenol derivatives have demonstrated significant radical-scavenging activity in assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay. The antioxidant efficacy of phenolic compounds is influenced by the number and position of hydroxyl and methoxy (B1213986) groups on the aromatic ring. Generally, an increase in the number of hydroxyl groups enhances antioxidant activity.

Studies on compounds like 4-ethyl-2-methoxyphenol (B121337) and 4-vinyl-2,6-dimethoxyphenol (canolol) have highlighted their potent antioxidant and antimutagenic properties. researchgate.net Canolol, in particular, has been shown to be a more potent antioxidant than α-tocopherol and some flavonoids. researchgate.net The antioxidant activity of these compounds is a key area of interest for their potential applications.

The following table summarizes the antioxidant potential of related phenolic compounds based on in vitro assays.

Compound/ExtractAssayResultsReference
Methoxyphenol derivativesDPPH radical scavengingShowed significant activityGeneral finding
4-Ethyl-2-methoxyphenolAntioxidant activityNoted for its antioxidant properties acs.org
4-Vinyl-2,6-dimethoxyphenol (Canolol)Antimutagenic and antioxidant assaysMore potent than α-tocopherol and rutin researchgate.net

Antimicrobial and Antifungal Efficacy (In Vitro Studies)

Furthermore, a quantitative structure-activity relationship (QSAR) analysis of natural phenolic compounds against fluconazole-resistant Candida species revealed that the anti-Candida activity of ortho-substituted phenols is complex and likely involves more than one mechanism of action, including interaction with plasma or mitochondrial membranes. researchgate.net

The table below presents the antimicrobial and antifungal efficacy of related phenolic compounds from in vitro studies.

Compound/ExtractTarget OrganismEfficacy (MIC/IC50)Reference
Geranylated phenol (B47542)/methoxyphenol derivativesPhytophthora cinnamomiActivity correlated with substituent groups nih.gov
Natural phenolic compounds (e.g., carvacrol, thymol)Candida species (fluconazole-resistant)Carvacrol showed the highest bioactivity researchgate.net

Enzymatic Interactions and Biocatalysis

The metabolism of phenethylamines, a class of compounds to which analogues of this compound belong, involves several enzymatic pathways. The primary enzymes involved in the metabolism of the related compound 2C-E (2,5-Dimethoxy-4-ethylphenethylamine) are monoamine oxidases A and B (MAO-A and MAO-B). nih.gov

Laccases, a type of multi-copper oxidase, are known to have a broad substrate specificity, catalyzing the oxidation of a wide range of phenolic compounds. ontosight.ai Studies have shown that laccases can efficiently oxidize 2,6-dimethoxyphenol (B48157), a structurally related compound. mdpi.com The substrate specificity of laccases can vary depending on the source of the enzyme. researchgate.net While direct data on this compound as a substrate for glucuronosyltransferases and sulfotransferases is not available, these enzymes are generally involved in the phase II metabolism of phenolic compounds in vivo.

Laccases are well-known for their ability to catalyze the polymerization of phenolic compounds. nih.govnih.govmdpi.com This process is initiated by the formation of phenoxy radicals, which can then undergo non-enzymatic coupling to form dimers, oligomers, and polymers. nih.govmdpi.com The enzymatic polymerization of phenols can lead to the synthesis of novel materials with altered properties. For example, laccase-catalyzed polymerization of natural phenols has been investigated for applications such as the synthesis of hair dyes. nih.gov

The oxidation of 2,6-dimethoxyphenol by laccase has been shown to produce a dimeric product, 3,3′,5,5′-tetramethoxybiphenyl-4,4′-diol, which exhibits enhanced antioxidant activity compared to the monomer. mdpi.com This highlights the potential of enzymatic catalysis to modify the biological activity of phenolic compounds.

Receptor Pharmacology of Analogues (e.g., Serotonin (B10506) Receptor Agonism)

The primary pharmacological target of this compound's well-known analogue, 2C-E (2,5-Dimethoxy-4-ethylphenethylamine), is the serotonin receptor system. In vitro studies have demonstrated that 2C-E acts as a partial agonist at serotonin 5-HT2A, 5-HT2B, and 5-HT2C receptors. nih.govscience.gov The activation of the 5-HT2A receptor is believed to be primarily responsible for the psychedelic effects of this class of compounds. nih.gov

Furthermore, 2C-E has been shown to have negligible activity as a monoamine reuptake inhibitor. nih.gov It also exhibits binding affinity for the adrenergic α-2 receptor. nih.gov The affinity of 2C-E for various serotonin receptor subtypes has been quantified in radioligand binding assays, as detailed in the table below.

Receptor SubtypeBinding Affinity (Ki, nM)Functional ActivityReference
5-HT1A307–1,190- nih.gov
5-HT2A46-1,000Partial Agonist nih.gov
5-HT2C40-1,000Partial Agonist nih.gov
5-HT2B-Partial Agonist nih.govscience.gov

In Vitro Cytotoxicity Assessments on Cell Lines

While specific cytotoxicity data for this compound is scarce, studies on its structural analogues and related phenolic compounds provide some indication of its potential effects on cell viability. The cytotoxicity of phenolic compounds can vary greatly depending on their structure and the cell line being tested.

A study investigating the in vitro toxicity of psychedelic 2C phenethylamines and their N-benzylphenethylamine (NBOMe) analogues in differentiated SH-SY5Y (neuroblastoma) and HepG2 (hepatocellular carcinoma) cell lines found that the presence of the N-2-methoxybenzyl group significantly increased the cytotoxicity. researchgate.net This suggests that modifications to the phenethylamine (B48288) backbone can have a profound impact on cellular toxicity. The study also noted a correlation between the lipophilicity of the drugs and their EC50 values for cytotoxicity. researchgate.net

The following table summarizes the in vitro cytotoxicity of related compounds on various cell lines.

CompoundCell LineCytotoxicity (IC50/EC50)Reference
2C Phenethylamine AnaloguesSH-SY5Y, HepG2NBOMe analogues were more cytotoxic researchgate.net
4'-hydroxy-2',6'-dimethoxychalconeCEM/ADR5000 leukemia cells, HepG2 cellsIC50 of 2.54 µM (CEM/ADR5000), 58.63 µM (HepG2) nih.gov

Structure Activity Relationship Sar Studies for 4 Ethyl 2,5 Dimethoxyphenol and Analogues

Systematic Modification of the 4-Ethyl-2,5-dimethoxyphenol Scaffold

Systematic modifications of the this compound scaffold have primarily focused on the substituent at the 4-position of the phenyl ring, as well as alterations to the phenolic hydroxyl group and the methoxy (B1213986) groups. These studies aim to understand how changes in the size, lipophilicity, and electronic nature of the substituents impact the compound's interaction with biological systems.

A significant body of research exists for the corresponding phenethylamine (B48288) and amphetamine analogues, which share the 2,5-dimethoxy substitution pattern. In these series, the substituent at the 4-position has been extensively varied. For instance, in the 2,5-dimethoxyphenethylamine series, a wide range of substituents, from simple halogens to more complex groups, have been introduced to probe their effect on activity at serotonin (B10506) receptors. nih.gov These studies have demonstrated that the nature of the 4-substituent is a key determinant of agonist potency and efficacy at 5-HT2A and 5-HT2C receptors. nih.gov

Similarly, modifications of the phenolic hydroxyl group, such as conversion to esters, have been explored. For example, derivatives of the related 4-allyl-2-methoxyphenol have been synthesized by esterification with various carboxylic acids, leading to compounds with altered cytotoxic profiles against cancer cell lines. neliti.comits.ac.id These modifications highlight the importance of the hydroxyl group in mediating biological activity, potentially through hydrogen bonding or as a site for metabolic transformation.

Correlation between Structural Features and Biological Effects (In Vitro)

The correlation between the structural features of this compound analogues and their in vitro biological effects is a key aspect of SAR studies. Research has demonstrated that even minor changes to the molecule can lead to significant differences in activity, including cytotoxicity against cancer cells and modulation of enzyme activity.

For instance, studies on a series of new sesquiterpene-aryl derivatives, which include dimethoxyphenyl moieties, have shown a clear link between the substitution pattern on the aromatic ring and cytotoxic activity against MCF-7 breast cancer cells. nih.gov In this research, compounds with a 3,4-dimethoxy pattern generally exhibited higher cytotoxicity compared to those with 2,4-dimethoxy, 2,5-dimethoxy, or 3,5-dimethoxy patterns. nih.gov This suggests that the relative positions of the methoxy groups are crucial for the observed biological effect.

The following table presents in vitro cytotoxicity data for a selection of dimethoxyphenyl derivatives from various studies, illustrating the impact of structural modifications on their anticancer activity.

CompoundCell LineIC50 (µM)Source
4-Allyl-2-methoxyphenyl propionateMCF-70.400 (µg/mL) neliti.com
4-Allyl-2-methoxyphenyl butanoateMCF-75.73 (µg/mL) neliti.com
4-Allyl-2-methoxyphenyl isobutanoateMCF-71.29 (µg/mL) neliti.com
2-(3,4-Dimethoxyphenyl)sesquiterpene derivative (14c)MCF-79.0 nih.gov
2-(2,4-Dimethoxyphenyl)sesquiterpene derivative (14a)MCF-78.4 nih.gov
Geranyl-2,4-methoxyhydroquinone (1)PC-3, MCF-7, MDA-MB-231~80 researchgate.net
2-Methoxy-5-((E)-3',7'-dimethylocta-2',6'-dienyl)-1,4-benzoquinone (5)PC-3, MCF-7, MDA-MB-231~80 researchgate.net
4-(p-Chlorophenyl)-2-(n-propyl)-6,7-dimethoxyquinoline (14m)Colon Cancer0.875 nih.gov
4-(p-Chlorophenyl)-2-(n-propyl)-6,7-dimethoxyquinoline (14m)Leukemia0.904 nih.gov
4-(p-Chlorophenyl)-2-(n-propyl)-6,7-dimethoxyquinoline (14m)Melanoma0.926 nih.gov

Influence of Substituent Position and Nature on Activity Profiles

The position and nature of substituents on the dimethoxyphenol ring profoundly influence the activity profiles of these compounds. The electronic and steric properties of the substituents play a crucial role in determining the molecule's interaction with its biological target.

The position of the methoxy groups is a critical determinant of activity. As observed in the study of dimethoxyaryl-sesquiterpene derivatives, the 3,4-dimethoxy substitution pattern was generally associated with higher cytotoxic potency compared to 2,4-, 2,5-, and 3,5-dimethoxy patterns. nih.gov This highlights the importance of the specific arrangement of these electron-donating groups on the aromatic ring.

The nature of the substituent at the 4-position also significantly impacts biological activity. In the case of 2,6-dimethoxy-N-(3-(4-substituted phenyl)isoxazol-5-yl)benzamides, the introduction of short, normal alkyl groups at the para-position of the phenyl ring resulted in activity comparable to or better than that of halogen-substituted analogues in inhibiting chitin (B13524) synthesis. researchgate.net However, bulky substituents like t-butyl were found to be unfavorable for activity. researchgate.net This suggests that while some degree of lipophilicity at the 4-position is beneficial, excessive steric bulk can be detrimental.

The following table illustrates the influence of the 4-substituent on the chitin synthesis inhibitory activity of a series of 2,6-dimethoxy-N-(3-(4-substituted phenyl)isoxazol-5-yl)benzamides.

4-SubstituentpIC50Source
H5.86 researchgate.net
F5.86 researchgate.net
Cl6.16 researchgate.net
Br6.16 researchgate.net
I5.56 researchgate.net
CH36.00 researchgate.net
Et6.30 researchgate.net
n-Pr6.00 researchgate.net
n-Bu6.00 researchgate.net
t-Bu< 4.5 researchgate.net
n-Hex< 4.5 researchgate.net

Insights from Comparative Analysis with Closely Related Dimethoxyphenols

Comparative analysis of this compound with other closely related dimethoxyphenols provides valuable insights into the SAR of this class of compounds. By comparing molecules with variations in the alkyl substituent at the 4-position or in the positions of the methoxy groups, a clearer understanding of the structural requirements for specific biological activities can be obtained.

For instance, in the context of antioxidant activity, a study of various 2-methoxyphenols revealed that their radical-scavenging activity and cytotoxicity varied significantly with their substitution patterns. While a direct comparison with this compound was not made, the study highlighted that compounds like dehydrodiisoeugenol (B190919) and curcumin, which possess more complex structures derived from methoxyphenol units, were potent COX-2 inhibitors. nih.gov

In the realm of psychedelic phenethylamines, which are structurally related to dimethoxyphenols, the nature of the 4-substituent is paramount. For example, 1-(2,5-dimethoxy-4-iodophenyl)-2-aminopropane (DOI) is a potent serotonin 5-HT2A receptor agonist, and its activity is significantly different from analogues with other substituents at the 4-position. nih.gov While these are not phenols, the SAR trends for the 4-substituent provide a useful framework for predicting the potential activities of 4-substituted-2,5-dimethoxyphenols.

The following table provides a comparative overview of the in vitro activity of various 4-substituted 2,5-dimethoxyphenethylamine analogues at serotonin receptors, which can offer inferential insights for the corresponding phenols.

4-Substituent5-HT2A Receptor Agonist Potency (EC50, nM)5-HT2C Receptor Agonist Potency (EC50, nM)Source
H160130 nih.gov
Me2130 nih.gov
Et1120 nih.gov
n-Pr8.315 nih.gov
i-Pr2336 nih.gov
Br1.64.1 nih.gov
I0.81.9 nih.gov

This comparative data underscores the sensitive dependence of biological activity on the fine-tuning of the molecular structure within the dimethoxyphenol scaffold.

Industrial and Research Applications of 4 Ethyl 2,5 Dimethoxyphenol Excluding Human Consumption/therapeutics

Applications in Biomass Conversion and Renewable Energy Systems

Valorization of Lignin (B12514952) and Lignocellulosic Materials

There is no available research detailing the role of 4-Ethyl-2,5-dimethoxyphenol in the valorization of lignin and lignocellulosic materials.

Contribution to Bio-Oil and Biofuel Production

Scientific literature does not currently contain information on the presence or contribution of this compound in bio-oil or its subsequent conversion to biofuels.

Use as an Intermediate in Fine Chemical Synthesis

No documented instances of this compound being utilized as an intermediate in fine chemical synthesis were found in the reviewed literature.

Potential in Agriculture (e.g., as Bio-stimulants, Pest Control Agents)

There is no research to suggest that this compound has been investigated or identified for its potential use in agriculture as a bio-stimulant or pest control agent.

Role in Materials Science and Engineering (e.g., Nonlinear Optical Materials)

The scientific literature does not describe any applications or potential roles of this compound in the field of materials science and engineering, including the development of nonlinear optical materials.

Q & A

Q. What are the recommended synthetic routes for 4-Ethyl-2,5-dimethoxyphenol, and how do reaction conditions influence yield and purity?

The synthesis of this compound can be achieved via nucleophilic substitution or condensation reactions. For example, refluxing dimethoxybenzaldehyde derivatives with ethylamine in ethanol under controlled pH (e.g., using HCl as a catalyst) has been reported for analogous phenolic compounds . Reaction conditions such as solvent polarity (e.g., ethanol vs. methanol), temperature (reflux vs. room temperature), and stoichiometric ratios of reagents significantly impact yield and purity. Post-synthesis purification via column chromatography (silica gel, eluent: dichloromethane/methanol) or recrystallization (ethyl acetate/hexane) is critical to isolate high-purity product (>95%) .

Q. What spectroscopic and chromatographic methods are optimal for characterizing this compound?

  • NMR Spectroscopy : 1^1H and 13^13C NMR are essential for confirming substitution patterns. For example, methoxy (-OCH3_3) protons typically resonate at δ 3.7–3.9 ppm, while aromatic protons appear in δ 6.5–7.2 ppm depending on substituents .
  • HPLC Analysis : A mobile phase of methanol/water with 0.2 M sodium phosphate and tetrabutylammonium hydroxide (pH 5.5) effectively resolves phenolic derivatives, as demonstrated for structurally similar compounds .
  • Mass Spectrometry : High-resolution MS (HRMS) with electrospray ionization (ESI) confirms molecular weight and fragmentation patterns .

Q. What are the primary safety considerations when handling this compound in laboratory settings?

Based on GHS classifications for analogous phenolic compounds:

  • Hazards : Skin corrosion/irritation (Category 2), serious eye damage (Category 2A), and organ toxicity (Category 3) .
  • Preventive Measures : Use nitrile gloves, safety goggles, and fume hoods. In case of skin contact, rinse immediately with water for ≥15 minutes. For spills, absorb with inert material and avoid environmental discharge .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported receptor binding affinities of this compound derivatives?

Discrepancies in receptor binding data (e.g., 5-HT2A_{2A} vs. σ receptors) may arise from:

  • Purity Variations : Impurities >2% can skew results. Validate purity via HPLC with diode-array detection (DAD) .
  • Isomerism : Ensure stereochemical homogeneity using chiral columns or X-ray crystallography, as seen in studies of NBOH derivatives .
  • Assay Conditions : Standardize radioligand competition assays (e.g., 125^{125}I-labeled analogs) with consistent buffer pH and temperature .

Q. What in vivo models are suitable for studying the neuropharmacological effects of this compound, and what methodological controls are critical?

  • Rodent Models : Male Sprague-Dawley rats are commonly used for behavioral studies (e.g., head-twitch response). Dose ranges (0.1–10 mg/kg, i.p.) and vehicle controls (saline with 10% DMSO) must be optimized to isolate target effects .
  • Metabolic Profiling : Collect plasma and brain homogenates at multiple timepoints (15–120 min post-administration) for LC-MS/MS analysis of parent compound and metabolites .

Q. How does the substitution pattern on the phenolic ring influence the compound's metabolic stability, and what experimental approaches can elucidate degradation pathways?

  • Structure-Stability Relationships : Electron-donating groups (e.g., -OCH3_3) at positions 2 and 5 enhance oxidative stability compared to halogenated analogs. Compare half-life (t1/2_{1/2}) in liver microsomal assays .
  • Degradation Pathways : Use 18^{18}O-labeled H2_2O in hydrolysis studies or CYP450 inhibitors (e.g., ketoconazole) to identify enzymatic vs. non-enzymatic degradation mechanisms .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the cytotoxicity of this compound in different cell lines?

  • Cell Line Variability : Test cytotoxicity in ≥3 cell types (e.g., HEK293, SH-SY5Y, HepG2) using MTT assays with standardized seeding densities (e.g., 104^4 cells/well) .
  • Oxidative Stress Markers : Measure reactive oxygen species (ROS) via DCFH-DA fluorescence to distinguish direct cytotoxicity from secondary oxidative damage .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.